molecular formula C5H3BrIN3O2 B13148541 6-Bromo-5-iodo-3-nitropyridin-2-amine

6-Bromo-5-iodo-3-nitropyridin-2-amine

Cat. No.: B13148541
M. Wt: 343.90 g/mol
InChI Key: HHMQISAAASAOAN-UHFFFAOYSA-N
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Description

6-Bromo-5-iodo-3-nitropyridin-2-amine is a heterocyclic organic compound with the molecular formula C5H3BrIN3O2 This compound is characterized by the presence of bromine, iodine, and nitro functional groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-iodo-3-nitropyridin-2-amine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the bromination and iodination of 3-nitropyridin-2-amine under controlled conditions. The reaction conditions often involve the use of bromine and iodine reagents in the presence of catalysts and solvents to facilitate the halogenation process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-5-iodo-3-nitropyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Bromo-5-iodo-3-nitropyridin-2-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-5-iodo-3-nitropyridin-2-amine is largely dependent on its chemical structure and the functional groups present. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological macromolecules. The bromine and iodine atoms can participate in halogen bonding, influencing the compound’s binding affinity to molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

  • 5-Bromo-3-nitropyridin-2-amine
  • 2-Amino-5-bromo-3-iodopyridine
  • 5-Bromo-N-methyl-3-nitropyridin-2-amine

Comparison: 6-Bromo-5-iodo-3-nitropyridin-2-amine is unique due to the simultaneous presence of bromine, iodine, and nitro groups on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities compared to its analogs. For instance, the presence of both bromine and iodine allows for versatile substitution reactions, while the nitro group provides a site for reduction and further functionalization .

Properties

Molecular Formula

C5H3BrIN3O2

Molecular Weight

343.90 g/mol

IUPAC Name

6-bromo-5-iodo-3-nitropyridin-2-amine

InChI

InChI=1S/C5H3BrIN3O2/c6-4-2(7)1-3(10(11)12)5(8)9-4/h1H,(H2,8,9)

InChI Key

HHMQISAAASAOAN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=C1I)Br)N)[N+](=O)[O-]

Origin of Product

United States

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